4-acetyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-12-26-18-9-8-16(20-21-18)17-3-2-11-25-17/h2-9,11,19H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDYXGLVCJAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Heterocyclic Core: The target compound’s pyridazine core differs from the triazolo-pyridazine and pyrimidine cores in analogs.
- Substituent Effects : The furan-2-yl group in the target compound introduces oxygen-based hydrogen bonding capacity, contrasting with the phenyl group in (increasing lipophilicity) and the trifluoromethyl group in (electron-withdrawing, enhancing membrane permeability).
Pharmacological Potential
- Target Compound : The furan-pyridazine combination may optimize interactions with hydrophobic enzyme pockets while maintaining solubility via the sulfonamide and acetyl groups.
- Triazolo-pyridazine Analog : The fused triazole ring could improve metabolic stability compared to furan, a feature critical for prolonged drug action.
- Pyrimidine Analog : The trifluoromethyl group is associated with enhanced bioavailability and resistance to oxidative metabolism, common in CNS-targeting agents .
Research Implications and Limitations
While structural analogs exhibit promising features (e.g., metabolic stability in , bioavailability in ), the target compound’s furan-pyridazine system remains underexplored. Current evidence lacks data on solubility, melting points, and explicit bioactivity, necessitating further experimental validation.
Q & A
Q. Why might NMR data for analogous sulfonamides show variability in chemical shifts, and how should this be interpreted?
- Methodological Answer : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomerism (e.g., enol-keto forms in pyridazine derivatives) cause shift variations. Use heteronuclear correlation (HSQC) experiments to resolve ambiguities, as demonstrated in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
